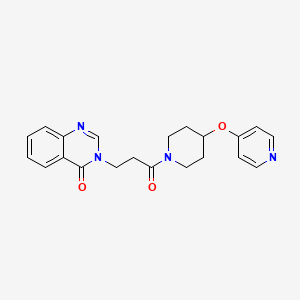
3-(3-oxo-3-(4-(pyridin-4-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-oxo-3-(4-(pyridin-4-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
This compound is related to quinazolinone derivatives, which have been explored for their synthesis, characterization, and potential antiviral activities. For instance, studies have demonstrated the antiviral efficacy of quinazolinone compounds against viruses such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I) both in vitro and in vivo (Pandey et al., 2008).
Antimicrobial and Antifungal Applications
Quinazolinone derivatives have also been synthesized for their potential antimicrobial properties. For example, derivatives incorporating the pyridin-4-yloxy piperidin moiety have shown significant activity against a range of bacteria and fungi, suggesting their use as antimicrobial agents (Patel et al., 2012).
Antihypertensive Potential
Research into piperidine derivatives with a quinazoline ring system has unveiled potential antihypertensive agents. These compounds have demonstrated the ability to produce significant hypotension in models of hypertension, indicating their utility in managing high blood pressure conditions (Takai et al., 1986).
Insecticidal Efficacy
Quinazolinone derivatives have been investigated for their insecticidal properties. Novel bis quinazolinone compounds have been synthesized and evaluated for their efficacy against various insect pests, showcasing potential applications in pest control (El-Shahawi et al., 2016).
Antitumor Mechanisms
Studies on quinazolinone derivatives have also focused on their anti-tumor mechanisms. For instance, derivatives have been developed as dual-targeted anti-cancer agents, exploring their cytotoxicity and anti-tumor mechanisms, which may offer insights into developing new cancer therapies (Hour et al., 2013).
Antimicrobial Activity
Further investigations into quinazolinone derivatives have demonstrated their antimicrobial activity, with some compounds showing strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents (Ashok et al., 2014).
Propiedades
IUPAC Name |
3-[3-oxo-3-(4-pyridin-4-yloxypiperidin-1-yl)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(9-14-25-15-23-19-4-2-1-3-18(19)21(25)27)24-12-7-17(8-13-24)28-16-5-10-22-11-6-16/h1-6,10-11,15,17H,7-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKPKIHRHMHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxo-3-(4-(pyridin-4-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

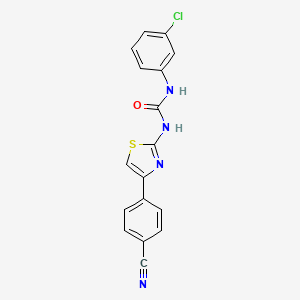
![N-((2-methoxypyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742273.png)
![Oxolan-3-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2742274.png)
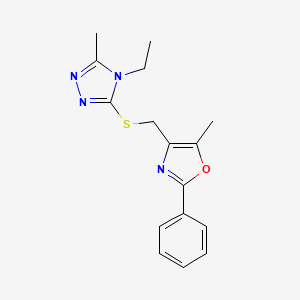
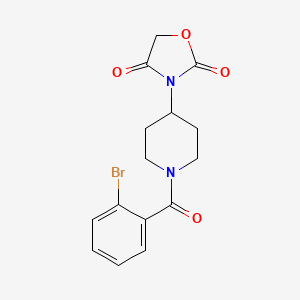
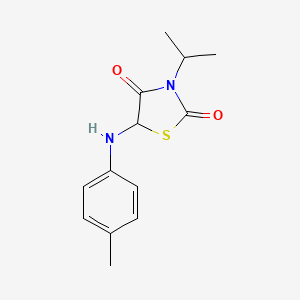
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2742285.png)
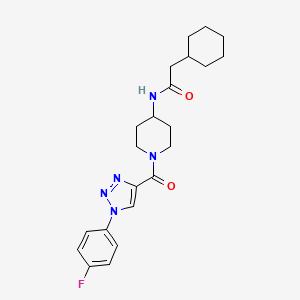
![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)
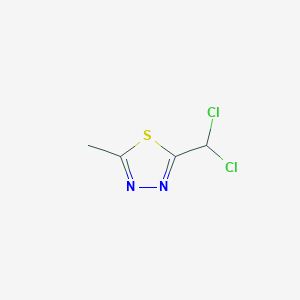

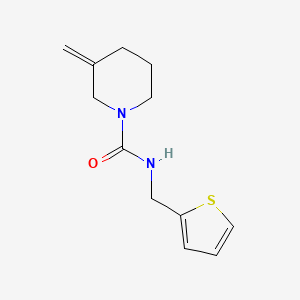

![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)